molecular formula C8H10O2 B090301 1,4-Dimethoxybenzene CAS No. 150-78-7

1,4-Dimethoxybenzene

Cat. No. B090301
CAS RN: 150-78-7
M. Wt: 138.16 g/mol
InChI Key: OHBQPCCCRFSCAX-UHFFFAOYSA-N
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Description

1,4-Dimethoxybenzene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of benzene where two methoxy groups are substituted at the 1 and 4 positions of the aromatic ring. This compound has been explored in different contexts, including its use as a precursor in synthetic chemistry, its oxidation behavior, and its structural properties 10.

Synthesis Analysis

The synthesis of derivatives of 1,4-dimethoxybenzene has been reported in several studies. For instance, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Another study reported the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution, which is a derivative of 1,4-dimethoxybenzene .

Molecular Structure Analysis

The molecular structure of 1,4-dimethoxybenzene has been determined through X-ray crystallography. The study revealed that the methyl groups lie in the plane of the benzene ring, and provided detailed bond lengths and valency angles, which are crucial for understanding the compound's reactivity and interactions10.

Chemical Reactions Analysis

1,4-Dimethoxybenzene undergoes various chemical reactions. It can be oxidized to benzoquinones either directly or through demethylation-oxidation. The control over bromination and oxidation reactions has been fine-tuned, allowing for selective transformations . Additionally, the compound has been used as a reagent for the derivatization of aromatic aldehydes in liquid chromatography, indicating its utility in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethoxybenzene-based compounds have been extensively studied. Theoretical calculations based on density functional theory (DFT) have been used to understand the effect of substituents on the oxidation potential of 1,4-dimethoxybenzene, which is relevant for its application as a redox shuttle in lithium-ion batteries . Furthermore, the compound's behavior in electron transfer reactions has been investigated, showing substantial intramolecular electronic interaction in radical cations .

Scientific Research Applications

1. Electrochemiluminescence Performance and Detection of Fe3+

  • Application Summary : 1,4-Dimethoxybenzene is used in the synthesis of polycarbazole derivatives (PCMB-Ds) which are used in the detection of Fe3+ ions .
  • Methods of Application : The PCMB-Ds are synthesized via Wittig–Horner reaction and immobilized on an indium tin oxide (ITO) electrode with polyvinylidene fluoride (PVDF) in the presence of tripropylamine (TPrA) .
  • Results or Outcomes : The ECL signal steadily diminished with the increased concentration of Fe3+ because of the competition and complexation between Fe3+ and P-3 under the condition of pH 7.4. This P-3/ITO platform could realize a highly sensitive and selective detection of Fe3+ with a wide detection range (from 6 × 10 −8 mol/L to 1 × 10 −5 mol/L) and low detection limit of 2 × 10 −8 mol/L .

2. Use in Perfumes and Soaps

  • Application Summary : 1,4-Dimethoxybenzene is used in perfumes and soaps due to its intensely sweet floral odor .
  • Methods of Application : It is added to the formulation of perfumes and soaps .
  • Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the users .

3. Use as a Pharmaceutical Intermediate

  • Application Summary : 1,4-Dimethoxybenzene is used as an intermediate in the synthesis of organic compounds, including pharmaceuticals such as methoxamine and butaxamine .
  • Methods of Application : It is produced by the methylation of hydroquinone using dimethylsulfate and an alkali .
  • Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting pharmaceuticals have therapeutic applications .

4. Use as a Flavoring Agent

  • Application Summary : 1,4-Dimethoxybenzene is used as a flavoring agent in the food industry . It’s one of the main volatile constituents identified in Tuber brumale, Vietnamese green tea, and lotus tea .
  • Methods of Application : It is added to the formulation of food products .
  • Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the users .

5. Use in Black and White Film Development

  • Application Summary : 1,4-Dimethoxybenzene can be used as a developer in black and white film .
  • Methods of Application : It is added to the developer solution used in the film development process .
  • Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting photographs have improved contrast and tonality .

6. Use in Synthesizing Catecholamines and Phenethylamines

  • Application Summary : 1,4-Dimethoxybenzene can be used as a base in synthesizing catecholamines and phenethylamines .
  • Methods of Application : It is used in the synthesis process of these organic compounds .
  • Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting compounds have various applications in biochemistry and pharmacology .

7. Use as a Bee Attractant

  • Application Summary : 1,4-Dimethoxybenzene has been found to attract bees as it has a powerful response in their antenna .
  • Methods of Application : It is used in the formulation of bee attractants .
  • Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the bees .

8. Use in the Synthesis of Musk Willow

  • Application Summary : 1,4-Dimethoxybenzene has been identified as the major psychoactive chemical in musk willow (Salix aegyptiaca) by its ability to cause somnolescence and depressed activity .
  • Methods of Application : It is used in the synthesis process of these organic compounds .
  • Results or Outcomes : The specific outcomes or results of this application are not provided, but it is implied that the resulting compounds have various applications in biochemistry and pharmacology .

9. Use as a Flavoring Agent in Tea

  • Application Summary : 1,4-Dimethoxybenzene is used as a flavoring agent in the food industry. It’s one of the main volatile constituents identified in Vietnamese green tea and lotus tea .
  • Methods of Application : It is added to the formulation of tea products .
  • Results or Outcomes : The specific outcomes or results of this application are not quantifiable as it largely depends on the subjective experience of the users .

Safety And Hazards

1,4-Dimethoxybenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

1,4-Dimethoxybenzene has been studied for its use in non-aqueous redox flow batteries . It has also been studied for its enhanced photodegradation in/on ice compared to in aqueous solution .

properties

IUPAC Name

1,4-dimethoxybenzene
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InChI

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3
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InChI Key

OHBQPCCCRFSCAX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)OC
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Molecular Formula

C8H10O2
Record name 1,4-DIMETHOXYBENZENE
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Related CAS

42500-66-3
Record name Benzene, 1,4-dimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0022014
Record name Hydroquinone dimethyl ether
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Molecular Weight

138.16 g/mol
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Physical Description

1,4-dimethoxybenzene appears as colorless crystals. (NTP, 1992), White solid with an odor of sweet clover; [Hawley] Colorless solid; [CAMEO] White crystalline chips; [MSDSonline], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR., White crystals
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Boiling Point

414.7 °F at 760 mmHg (NTP, 1992), 212.6 °C, 210.00 to 213.00 °C. @ 760.00 mm Hg, 212 °C
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Flash Point

88 °C
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ETHER, BENZENE, 1:10 IN 95% ALCOHOL, SOL IN ACETONE, Solubility in water: none, Slightly soluble in water, soluble (in ethanol)
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Density

1.053 at 131 °F (NTP, 1992) - Denser than water; will sink, 1.0526 @ 55 °C/55 °C
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Vapor Pressure

0.08 [mmHg], Vapor pressure, kPa at 20 °C:
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Product Name

1,4-Dimethoxybenzene

Color/Form

LEAFLETS FROM WATER, WHITE FLAKES

CAS RN

150-78-7
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Melting Point

133 °F (NTP, 1992), 58-60 °C, 55 - 56 °C
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethoxybenzene
Reactant of Route 2
1,4-Dimethoxybenzene
Reactant of Route 3
1,4-Dimethoxybenzene
Reactant of Route 4
1,4-Dimethoxybenzene
Reactant of Route 5
1,4-Dimethoxybenzene
Reactant of Route 6
1,4-Dimethoxybenzene

Citations

For This Compound
6,430
Citations
TH Goodwin, M Przybylska, JM Robertson - Acta Crystallographica, 1950 - scripts.iucr.org
… 1:4-Dimethoxybenzene has a dipole moment of 1.67 D. in benzene solution and so cannot … They are also grateful to Dr Iball for some useful preliminary data on 1:4-dimethoxybenzene…
Number of citations: 92 scripts.iucr.org
S Dötterl, U Füssel, A Jürgens, G Aas - Journal of chemical Ecology, 2005 - Springer
Many bees are oligolectic and collect pollen for their larvae only from one particular plant family or genus. Here, we identified flower scent compounds of two Salix species important for …
Number of citations: 136 link.springer.com
MC De Martinez, OP Marquez, J Marquez, F Hahn… - Synthetic metals, 1997 - Elsevier
The electrooxidation of p-dimethoxybenzene on platinum electrodes in strictly dried acetonitrile solutions was studied by in situ spectroscopic methods (UV–Vis differential reflectance, …
Number of citations: 35 www.sciencedirect.com
E Mvula, S Naumov, C von Sonntag - Environmental science & …, 2009 - ACS Publications
The lignin models anisole, 1,2-dimethoxybenzene, 1,4-dimethoxybenzene, and 1,3,5-trimethoxybenzene were reacted with ozone in aqueous solution, and major products were …
Number of citations: 60 pubs.acs.org
PJM Teunissen, D Sheng, GVB Reddy… - Archives of biochemistry …, 1998 - Elsevier
2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB) oxidation by lignin peroxidase (LiP) proceeds via the formation of the 2Cl-1,4-DMB cation radical as indicated by ESR and UV/vis …
Number of citations: 24 www.sciencedirect.com
T Li, L Xing, W Li, B Peng, M Xu, F Gu… - The Journal of Physical …, 2011 - ACS Publications
The effect of substituents on the oxidation potential for the one-electron reaction of 1,4-dimethoxybenzene was understood with a theoretical calculation based on density functional …
Number of citations: 30 pubs.acs.org
CC Zeng, JY Becker - The Journal of organic chemistry, 2004 - ACS Publications
The electrochemical oxidation of mono- and disubstituted 1,4-dimethoxybenzene derivatives with zero, one, and two benzylic CH 2 X groups (X = OAc, Cl, OH) (5a−c and 6a−c) has …
Number of citations: 42 pubs.acs.org
JC Forgie, D Rochefort - Rsc Advances, 2013 - pubs.rsc.org
Three new redox-active ionic salts have been synthesised based on 1,4-dimethoxybenzene (1) and 2,5-di-tert-butyl-1,4-dimethoxybenzene (2 and 3). These imidazolium salts are the …
Number of citations: 21 pubs.rsc.org
FA Carroll, MT McCall… - Journal of the American …, 1973 - ACS Publications
Thefluorescence of 1, 4-dimethoxybenzene (DMB) inacetonitrile is quenched by a number of organic compounds having lowest lying excited singlets higher in energy than that of DMB. …
Number of citations: 32 pubs.acs.org
PJM Teunissen, HJ Swarts, JA Field - Applied microbiology and …, 1997 - Springer
Ligninolytic basidiomycetes were screened for their ability to produce the tetrachlorinated hydroquinone metabolites drosophilin A (DA, tetrachloro-4-methoxyphenol) and drosophilin A …
Number of citations: 33 link.springer.com

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